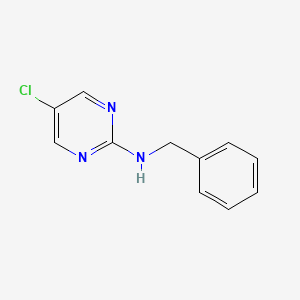

N-benzyl-5-chloropyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical and Biological Contexts

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically significant molecules. proquest.com It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, the building blocks of life. proquest.comnih.gov Beyond its role in genetics, the pyrimidine scaffold is a prevalent feature in numerous natural products, including vitamin B1 (thiamine) and various alkaloids. nih.govijpsjournal.com

In the realm of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, meaning it is a structural framework that is frequently found in bioactive compounds and approved drugs. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a wide range of biological targets. nih.gov Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govijpsjournal.comnih.gov The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Structural Attributes of N-benzyl-5-chloropyrimidin-2-amine and its Research Relevance

The structure of this compound is characterized by a pyrimidine ring substituted with three key functional groups: a 2-amino group, a 5-chloro substituent, and an N-benzyl group attached to the amino group. Each of these components imparts specific properties to the molecule, making it a compelling subject for research.

Overview of Research Trajectories Involving this compound

Given the structural features of this compound, research involving this compound is likely to follow several key trajectories. A primary focus is in the field of medicinal chemistry, where the compound can be investigated as a potential therapeutic agent. The 2-aminopyrimidine (B69317) scaffold is a known kinase inhibitor motif, and many anticancer drugs are based on this structure. nih.govnih.govacs.org Therefore, a significant research trajectory would be the evaluation of this compound for its anticancer properties, potentially as an inhibitor of protein kinases or other enzymes involved in cell proliferation.

Another important research avenue is the exploration of its antimicrobial activity. The 2-aminopyrimidine core is present in several antimicrobial agents, and the addition of the chloro and benzyl (B1604629) groups could enhance its potency against a range of bacterial and fungal pathogens. ijpsjournal.comnih.gov Research in this area would involve screening the compound against various microbial strains and elucidating its mechanism of action.

Furthermore, the compound's unique electronic and structural properties make it a candidate for investigation in materials science. The potential for self-assembly and the formation of ordered structures through non-covalent interactions could be explored for applications in crystal engineering and the development of new functional materials.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to systematically investigate its chemical and biological properties. This encompasses several key goals:

Synthesis and Characterization: To develop efficient and scalable synthetic routes for the preparation of this compound and its analogs. This includes the thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity, and chemical stability. This information is crucial for understanding its behavior in biological systems and for its potential development as a drug or material.

Biological Evaluation: To conduct comprehensive biological screening of the compound to identify any potential therapeutic activities. This would involve a battery of in vitro assays to assess its anticancer, antimicrobial, anti-inflammatory, and other biological effects.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogs to understand how modifications to the chemical structure affect its biological activity. This is a critical step in the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: For any identified biological activity, a key objective is to elucidate the underlying mechanism of action. This involves identifying the specific molecular target(s) of the compound and understanding how their interaction leads to the observed biological effect.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.67 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)Cl |

| InChI Key | FJJIRZJGNXODCQ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOFWQMVNLKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for N Benzyl 5 Chloropyrimidin 2 Amine

Established Synthetic Routes to N-benzyl-5-chloropyrimidin-2-amine

The construction of the this compound framework can be achieved through several reliable synthetic approaches. The most common methods involve forming the C-N bond on a pre-existing 5-chloropyrimidine (B107214) ring.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for the synthesis of this compound. This reaction typically involves the displacement of a halide at an electron-deficient aromatic ring by a nucleophile. byjus.com In this case, the pyrimidine (B1678525) ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which activates attached leaving groups toward nucleophilic attack. youtube.com

The synthesis commences with a dihalopyrimidine, such as 2,5-dichloropyrimidine (B52856), and benzylamine (B48309) as the nucleophile. The reaction proceeds via an addition-elimination mechanism. The benzylamine attacks the carbon atom at position 2, which is highly activated by both ring nitrogens, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the elimination of the chloride ion, yielding the final product. masterorganicchemistry.com This reaction is typically performed by heating the reactants, often in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. youtube.com The greater reactivity of the chlorine atom at the 2-position compared to the 5-position allows for selective substitution.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen bonds, significantly expanding the scope of accessible aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of N-aryl and N-alkyl pyrimidinamines. nih.gov The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org

For the synthesis of this compound, the reaction would involve coupling 2,5-dichloropyrimidine with benzylamine. The catalytic cycle for this transformation involves several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2,5-dichloropyrimidine), forming a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine (benzylamine) coordinates to the palladium center, and a base deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

This method offers high functional group tolerance and typically proceeds under milder conditions than traditional SNAr reactions. wikipedia.org

Alternative Cyclization and Derivatization Methods

An alternative to modifying a pre-existing pyrimidine ring is to construct the heterocyclic core in a de novo fashion. nih.gov Pyrimidine synthesis often involves the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as a guanidine (B92328) or amidine. nih.gov

To synthesize this compound via this route, one could theoretically employ N-benzylguanidine as the N-C-N source. This would be reacted with a chlorinated three-carbon synthon, such as a derivative of chloromalondialdehyde or a related 1,3-dicarbonyl compound. The cyclization reaction, typically promoted by a base, would directly form the substituted pyrimidine ring. mdpi.comorganic-chemistry.org While this approach offers the flexibility to introduce various substituents during the ring formation, it can be more complex due to the potential limited availability and stability of the required starting materials. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving high yields and purity requires careful optimization of several reaction parameters, including solvent, temperature, and the catalytic system.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the reaction outcome. In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often preferred as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. youtube.com For palladium-catalyzed couplings, solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are commonly used. nih.govlibretexts.org The selection is often based on the solubility of the reactants and the stability of the catalyst. In some modern protocols, water can be used as a solvent, offering environmental and operational benefits. organic-chemistry.org

Temperature control is also crucial. SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring. youtube.com Similarly, Buchwald-Hartwig aminations are frequently run at reflux temperatures to ensure efficient catalytic turnover. nih.gov However, the temperature must be carefully controlled to minimize side reactions and decomposition of the catalyst or reactants. researchgate.net

Catalyst Selection and Ligand Design

In the context of the Buchwald-Hartwig amination, the choice of the palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical for success. wikipedia.org Various palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) can be used. nih.govresearchgate.net

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are generally the most effective. These properties promote the oxidative addition and, critically, the final reductive elimination step. libretexts.org The development of specialized ligands has led to several "generations" of Buchwald-Hartwig catalyst systems, each with improved scope and efficiency. wikipedia.org

Below is an interactive table summarizing representative catalyst systems used in Buchwald-Hartwig aminations for the synthesis of N-substituted amines.

| Palladium Source | Ligand | Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Good for coupling with a wide range of aryl chlorides. nih.gov |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | Bidentate ligand, effective for primary amines. wikipedia.orgresearchgate.net |

| Pd(OAc)₂ | BrettPhos | KOtBu | THF | Highly active for coupling primary amines. libretexts.org |

| PdCl₂(PPh₃)₂ | (None added) | K₂CO₃ | DMF | Simpler system, may require higher temperatures. nih.gov |

Novel Synthetic Protocols and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. For the synthesis of this compound and its analogs, techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional methods.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 2-aminopyrimidine (B69317) derivatives through nucleophilic aromatic substitution is particularly amenable to microwave irradiation. nih.govacs.org

For the synthesis of this compound, a mixture of 2,5-dichloropyrimidine and benzylamine can be subjected to microwave irradiation in a suitable solvent, such as ethanol. Research on analogous reactions, for instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with benzylamine, has shown that these transformations can proceed to completion in as little as 10 minutes at 160 °C, achieving high yields. nih.gov This demonstrates the efficacy of microwaves in promoting the SNAr reaction for the production of N-benzyl-substituted pyrimidines. nih.gov

The key benefits of this approach include a dramatic reduction in reaction time from hours to minutes, improved energy efficiency, and often cleaner reaction profiles with fewer byproducts.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of N-benzyl-2-aminopyrimidine Analogs

| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine, Benzylamine | Ethanol | 160 | 10 | 95 | nih.gov |

| 2-amino-4-chloro-pyrimidine derivatives, Various amines | Propanol | 120-140 | 15-30 | Not specified |

Flow Chemistry and Continuous Synthesis Methods

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. Nucleophilic aromatic substitution reactions, central to the synthesis of this compound, have been successfully implemented in continuous flow systems.

While a specific flow synthesis protocol for this compound is not extensively documented, a viable process can be designed based on established methodologies. This would involve pumping a solution of the reactants (2,5-dichloropyrimidine and benzylamine), along with a base if necessary, through a heated tube or microreactor. The precise control over temperature, pressure, and residence time in a flow reactor allows for rapid reaction optimization and can lead to higher yields and purity compared to batch methods. nih.gov The improved heat and mass transfer in microreactors can safely manage the exothermic nature of some SNAr reactions, while the enclosed system is ideal for handling volatile or hazardous reagents. This technology provides a direct pathway for scalable, automated, and efficient manufacturing of the target compound.

Enzyme-Catalyzed Approaches (if applicable)

The application of enzymes in the synthesis of complex molecules, known as biocatalysis or chemoenzymatic synthesis, is a cornerstone of green chemistry due to the high selectivity and mild operating conditions of enzymes.

Currently, there are no specific, documented enzyme-catalyzed methods for the direct synthesis of this compound. The development of such a process faces challenges, as enzymes that catalyze SNAr reactions with halogenated pyrimidines are not common.

However, a hypothetical chemoenzymatic route could be envisioned. For instance, enzymes like d-amino acid oxidase have been used for the oxidative cyanation of primary amines to form α-aminonitriles, proceeding through an imine intermediate. A similar oxidative process could potentially be applied to benzylamine, followed by a chemical reaction with the pyrimidine moiety. Alternatively, the field of directed evolution could be employed to engineer an enzyme, such as a transaminase or a bespoke nucleophile transferase, to catalyze the desired C-N bond formation directly. While purely speculative at present, the rapid advancements in protein engineering and biocatalysis suggest that enzymatic routes could become a viable strategy in the future for producing such heterocyclic amines.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 5 Chloropyrimidin 2 Amine

Reactivity Profile of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic is the primary determinant of its reactivity. In N-benzyl-5-chloropyrimidin-2-amine, the ring's reactivity is further modulated by an electron-donating amino group at the C-2 position and an electron-withdrawing chloro group at the C-5 position.

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring is generally resistant to electrophilic aromatic substitution. The high electronegativity of the nitrogen atoms significantly reduces the electron density of the ring carbons, deactivating them towards attack by electrophiles. uoanbar.edu.iq This deactivation is analogous to that seen in highly deactivated benzene (B151609) derivatives like nitrobenzene. uoanbar.edu.iq

In acidic conditions, typically used for electrophilic substitution, the nitrogen atoms can be protonated, further increasing the ring's deactivation. uoanbar.edu.iq While the N-benzylamino group at the C-2 position is an activating group, its effect is often insufficient to overcome the strong deactivating influence of the two ring nitrogens and the electron-withdrawing chloro substituent at C-5. vaia.com Consequently, electrophilic attack on the pyrimidine core of this compound is highly unfavorable. Electrophilic substitution, if forced, would more likely occur on the more electron-rich benzyl (B1604629) ring.

Nucleophilic Substitution Reactions at Pyrimidine C-5 and C-2 Positions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups and the ring nitrogens (C-2, C-4, and C-6).

Reactivity at the C-5 Position: The chlorine atom at the C-5 position is a potential site for nucleophilic aromatic substitution (SNAr). However, the C-5 position in pyrimidines is less activated towards nucleophilic attack compared to the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. While halogens at C-2 and C-4 are readily displaced, substitution at C-5 is significantly more difficult and often requires harsh conditions or specific activation. For instance, studies on other chloropyrimidines show a clear preference for substitution at C-4 and C-2 over other positions. researchgate.netzenodo.org However, nucleophilic displacement of a C-5 halogen can be achieved, as demonstrated in the synthesis of various 5-substituted pyrimidines. The relative reactivity for aminolysis in halopyrimidines often follows the order bromo > chloro, though the rate differences are not always large. rsc.org

Reactivity at the C-2 Position: The C-2 position is occupied by the N-benzylamino group. While this is not a typical leaving group, displacement via nucleophilic substitution is mechanistically possible, though it is generally a less favorable pathway than the displacement of a halide. In some pyrimidine systems, it has been observed that groups like a methylthio group at the C-2 position can be displaced by strong nucleophiles like cyanide or methoxide, indicating the lability of substituents at this position under certain conditions. rsc.org Therefore, under forcing conditions, a strong nucleophile could potentially displace the benzylamine (B48309) moiety.

| Position | Nucleophile | Potential Product | Reaction Conditions & Remarks |

|---|---|---|---|

| C-5 | Alkoxides (e.g., RO⁻) | N-benzyl-5-alkoxypyrimidin-2-amine | Requires heating; C-5 is less reactive than C-2/C-4/C-6 positions. |

| C-5 | Amines (e.g., R₂NH) | N2-benzyl-N5,N5-dialkylpyrimidine-2,5-diamine | Harsh conditions (high temperature/pressure or catalysis) may be needed. thieme-connect.com |

| C-5 | Thiolates (e.g., RS⁻) | N-benzyl-5-(alkylthio)pyrimidin-2-amine | Thiolates are potent nucleophiles, making this a feasible transformation. biomedpharmajournal.org |

| C-2 | Strong Nucleophiles (e.g., CN⁻) | 5-chloro-2-cyanopyrimidine | Unlikely pathway. Would require displacement of the benzylamine group, likely under harsh conditions. rsc.org |

Reactivity of the Benzyl Substituent and Amine Functionality

The exocyclic part of the molecule, consisting of the secondary amine and the benzyl group, exhibits its own distinct reactivity.

Reactions Involving the Secondary Amine (e.g., Acylation, Alkylation)

The secondary amine functionality in this compound is nucleophilic and can readily participate in a variety of common amine reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-N-benzyl-5-chloropyrimidin-2-amine. This is a standard method for protecting amines or synthesizing amides.

Alkylation: The nitrogen atom can be further alkylated using alkyl halides. This reaction would lead to the formation of a tertiary amine, a quaternary ammonium (B1175870) salt upon further alkylation. For instance, reactions with formaldehyde (B43269) can lead to methylol derivatives or methylene-bridged dimers. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would produce the corresponding sulfonamide derivative.

Nitrosation: The presence of a secondary amino group attached to the pyrimidine ring allows for N-nitrosation. This reaction can activate the pyrimidine ring towards subsequent nucleophilic substitution at other positions, such as C-6 in related systems. thieme-connect.com

Modifications and Transformations of the Benzyl Moiety

The benzyl group is a common protecting group for amines due to its stability and the various methods available for its selective removal.

Debenzylation (Hydrogenolysis): The most significant reaction of the benzyl group is its cleavage from the nitrogen atom. This is typically achieved via catalytic hydrogenolysis. Catalysts such as Palladium on carbon (Pd/C) are highly effective for this transformation, which proceeds under a hydrogen atmosphere. thieme-connect.com This reaction is a reductive process that yields 2-amino-5-chloropyrimidine. The reaction can be performed under various conditions, sometimes using a hydrogen source like 1,1,2-trichloroethane (B165190) in the presence of Pd/C. organic-chemistry.org

Oxidative Cleavage: The N-benzyl group can also be removed under oxidative conditions. Reagents like cerium(IV) ammonium nitrate (B79036) (CAN) or systems that generate bromo radicals can achieve oxidative debenzylation. organic-chemistry.orgresearchgate.net

Electrophilic Substitution on the Benzyl Ring: The benzene ring of the benzyl group is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). This reactivity is generally higher than that of the pyrimidine core, and substitution would occur preferentially on the benzyl ring, typically at the ortho and para positions, directed by the electron-donating CH₂-NH- group.

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Secondary Amine | Acylation | Acetyl chloride, Base | N-acetyl-N-benzyl-5-chloropyrimidin-2-amine |

| Secondary Amine | Alkylation | Methyl iodide | N-benzyl-N-methyl-5-chloropyrimidin-2-aminium iodide (quaternary salt) |

| Benzyl Group | Hydrogenolysis (Debenzylation) | H₂, Pd/C | 2-Amino-5-chloropyrimidine thieme-connect.comorganic-chemistry.org |

| Benzyl Group | Oxidative Debenzylation | KBr, Oxone | 2-Amino-5-chloropyrimidine and Benzaldehyde organic-chemistry.org |

| Benzyl Group | Aromatic Nitration | HNO₃, H₂SO₄ | N-(nitrobenzyl)-5-chloropyrimidin-2-amine (ortho/para isomers) |

Oxidative and Reductive Transformations of this compound

Beyond the debenzylation reactions, the entire molecule can undergo other oxidative and reductive transformations.

Oxidative Transformations: The oxidation of N-benzylamines can lead to various products depending on the oxidant and reaction conditions.

Imine Formation: Mild oxidation can convert the secondary amine to the corresponding N-benzylidene-5-chloropyrimidin-2-amine (an imine). This can occur via catalysts like copper-based metal-organic frameworks (MOFs) in the presence of air. researchgate.net

Amide Formation: More vigorous oxidation can convert the benzylic C-H bond into a carbonyl group, yielding N-(5-chloropyrimidin-2-yl)benzamide.

Oxidative C-N Cleavage: As mentioned, strong oxidants can cleave the C-N bond, leading to debenzylation. researchgate.net For example, visible-light-driven photoredox catalysis can achieve oxidative C-N cleavage of related N,N-dibenzylanilines. organic-chemistry.org

Reductive Transformations:

Catalytic Hydrogenation: This is the most common reductive method. As discussed, it typically leads to the hydrogenolysis of the N-benzyl bond to give 2-amino-5-chloropyrimidine. thieme-connect.com Under more forcing conditions (higher pressure/temperature or stronger catalysts like Rhodium), the C-Cl bond could also undergo hydrogenolysis to yield N-benzylpyrimidin-2-amine. It is also possible, though less common for this specific substrate, that the pyrimidine ring itself could be reduced to a di- or tetrahydropyrimidine (B8763341) derivative. uoanbar.edu.iq

Chemical Reduction: The use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is unlikely to affect the aromatic pyrimidine ring or the C-Cl bond but could potentially reduce other functional groups if they were present (e.g., an ester or ketone).

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The exploration of reaction mechanisms for a compound like this compound would typically involve a combination of kinetic studies to measure reaction rates and spectroscopic analyses to identify intermediates and products. In the absence of direct studies on this specific molecule, we can infer its likely mechanistic pathways from research on similar substituted pyrimidines.

The primary reaction anticipated for this compound is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the 5-position is expected to be displaceable by various nucleophiles.

Kinetic studies on the reactions of chloropyrimidines with amines have shown that these reactions generally follow second-order kinetics, being first order in both the chloropyrimidine substrate and the nucleophile. zenodo.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring. For instance, the reaction of 2-chloropyrimidine (B141910) with various amines has been studied, demonstrating the feasibility of such substitutions. zenodo.org

The mechanism of the SNAr reaction is generally considered to be a two-step process involving the formation of a Meisenheimer complex as a reaction intermediate. Computational studies on related systems, such as the reaction of chloropyrimidines with amines, support this stepwise mechanism. nih.govarkat-usa.org In this proposed mechanism for this compound, a nucleophile would attack the carbon atom attached to the chlorine, forming a tetrahedral intermediate (the Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Spectroscopic analysis would be crucial in confirming this proposed mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the reaction progress and identify the final products. For instance, in the case of a substitution reaction, the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of new signals corresponding to the incoming nucleophile would be observed. Infrared (IR) spectroscopy would show changes in the vibrational modes of the molecule, particularly the C-Cl stretching frequency. Mass spectrometry (MS) would be used to confirm the molecular weight of the products.

Table 1: Representative Spectroscopic Data for a Structurally Similar Compound: N-benzyl-6-chloro-2-methylpyrimidin-4-amine beilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | 7.26 – 7.50 | m | Ar-H | |

| 1H | 6.21 | s | C(5)-H | |

| 1H | 5.42 | br. s | NH | |

| 1H | 4.60 | m | NHCH2Ph | |

| 1H | 2.41 | s | CH3 |

Note: This data is for a related compound and is presented for illustrative purposes. Actual chemical shifts for this compound may vary.

Further mechanistic insights could be gained through kinetic isotope effect studies. By replacing a hydrogen atom with deuterium (B1214612) at a specific position, for example in the benzyl group, one could determine if the C-H bond is broken in the rate-determining step of a particular reaction.

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of publicly available experimental information. Despite extensive searches across scientific databases and chemical literature, specific experimental data for ¹H and ¹³C Nuclear Magnetic Resonance (NMR), two-dimensional NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Vibrational Spectroscopy (FT-IR and Raman) for this particular compound could not be located.

While general principles of these spectroscopic techniques are well-established and data for structurally related compounds are available, the strict requirement to focus solely on this compound prevents the generation of a scientifically accurate and detailed article as per the requested outline. The creation of data tables and in-depth analysis of spectra is contingent on the availability of primary experimental data.

Information on analogous compounds, such as various N-benzylanilines and other substituted pyrimidines, was found. rsc.orgrsc.org For instance, the ¹H and ¹³C NMR spectra of N-benzylaniline show characteristic signals for the benzyl and phenyl groups, which would be expected to be present in the spectrum of this compound, albeit with different chemical shifts due to the influence of the 5-chloropyrimidine (B107214) moiety. rsc.org Similarly, data for 2-amino-5-chloropyridine (B124133) offers insight into the potential spectroscopic behavior of the substituted pyrimidine ring. researchgate.netchemicalbook.comnih.gov However, without direct experimental measurement for the target compound, any discussion would be purely theoretical and speculative, falling outside the prescribed scope of the requested article.

Furthermore, no specific high-resolution mass spectrometry data, which is crucial for confirming the elemental composition, or tandem mass spectrometry data, which would elucidate the fragmentation pathways, could be found for this compound.

Given the absence of the necessary foundational data for this compound, it is not possible to provide the detailed and scientifically rigorous article as instructed. The generation of such content would require access to primary research data that is not currently in the public domain.

Advanced Spectroscopic and Structural Elucidation of N Benzyl 5 Chloropyrimidin 2 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of N-benzyl-5-chloropyrimidin-2-amine is determined by the electronic transitions within its two main chromophoric systems: the substituted pyrimidine (B1678525) ring and the benzyl (B1604629) group. The interaction and conjugation between these two units influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The key electronic transitions expected are π→π* and n→π. The aromatic pyrimidine and benzene (B151609) rings give rise to intense π→π transitions, typically observed at shorter wavelengths (below 300 nm). The non-bonding electrons (n) on the nitrogen atoms of the pyrimidine ring and the exocyclic amino group can undergo lower-energy n→π* transitions. These are typically less intense and may appear as shoulders on the main absorption bands or as separate bands at longer wavelengths.

For context, the UV/Visible spectrum for the related compound 2-aminopyridine (B139424) shows absorption maxima in cyclohexane (B81311) at approximately 245 nm and 305 nm. nist.gov The substitution of a benzyl group on the amino nitrogen and a chloro group on the pyrimidine ring in this compound would be expected to cause a bathochromic (red) shift in these absorption bands due to increased conjugation and electronic effects.

Computational studies on similar aminopyrimidines have been used to interpret excited state absorption spectra and understand the mechanisms of intramolecular charge transfer (ICT), which are fundamental to the observed UV-Vis properties. researchgate.net The electronic properties and bond lengths of related substituted pyrimidines strongly suggest a highly polarized electronic structure, which directly impacts the energy of electronic transitions. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Expected λmax (nm) | Transition Type | Solvent | Reference/Basis |

| This compound | ~250-260 | π→π* (Pyrimidine/Benzene) | Non-polar | Analog Comparison |

| This compound | ~310-320 | π→π* / n→π | Non-polar | Analog Comparison |

| 2-Aminopyridine | 245, 305 | π→π, n→π* | Cyclohexane | nist.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the structural analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a circular dichroism spectrum on its own.

However, chirality can be induced in several ways:

Synthesis of Chiral Derivatives: If a chiral center is introduced into the molecule, for instance, by using a chiral amine like (R)- or (S)-α-methylbenzylamine instead of benzylamine (B48309), the resulting compound would be chiral and thus CD-active. The sign and intensity of the Cotton effects in the CD spectrum could then be used to assign the absolute configuration of the new stereocenter. Studies on pyrimidine nucleoside derivatives have shown that vicinal effects significantly influence their CD spectra, allowing for detailed stereochemical analysis. acs.orgacs.org

Host-Guest Complexation: An achiral molecule can exhibit an induced circular dichroism (ICD) spectrum upon forming a complex with a chiral host molecule. nih.govnih.gov For example, complexing this compound with a chiral host like a cyclodextrin (B1172386) or a chiral crown ether could result in a non-zero CD signal. nih.gov The characteristics of the ICD spectrum would provide information about the binding mode and orientation of the guest molecule within the chiral host.

Self-Assembly: Chiral molecular self-assembly can be monitored using circular dichroism spectroscopy, which is highly sensitive to the formation of chiral supramolecular structures. nih.gov

While no direct CD studies exist for derivatives of this compound, the principles are well-established. For hypothetical chiral derivatives, the CD spectrum would be dominated by transitions associated with the pyrimidine and benzene chromophores. Exciton coupling between these chromophores, if held in a fixed, chiral orientation, could lead to characteristic strong signals in the CD spectrum, which are invaluable for confirming stereochemistry. nih.gov

Computational Chemistry and Theoretical Studies on N Benzyl 5 Chloropyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-5-chloropyrimidin-2-amine, these methods can elucidate the distribution of electrons, the strengths of chemical bonds, and the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the case of this compound, DFT calculations can provide valuable insights into its ground state properties. By approximating the electron density, DFT can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For the 5-chloropyrimidine (B107214) core, DFT studies on related molecules have shown that the chlorine substituent has a notable effect on the electronic properties of the pyrimidine (B1678525) ring. The high electronegativity of the chlorine atom can lead to a significant redistribution of electron density, which in turn influences the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For pyrimidine derivatives, these values are sensitive to the nature and position of substituents.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in the table above is representative and based on DFT calculations of similar chloropyrimidine structures. The actual values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While DFT is itself a form of ab initio theory, this section refers to other high-level methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)). nih.govwikipedia.orgq-chem.com These methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate electronic structures and energies. nih.govwikipedia.orgq-chem.com

For aminopyrimidines, high-level ab initio calculations have been employed to determine the barriers to internal rotation and inversion of the amino group. nih.gov These studies have shown that the choice of method and basis set can significantly impact the calculated barrier heights, highlighting the need for high-level computations for accurate predictions. nih.gov In this compound, such calculations would be invaluable for understanding the conformational preferences of the benzylamino group relative to the pyrimidine ring.

The computational cost of these methods increases significantly with the size of the molecule and the basis set used. q-chem.com Therefore, their application to a molecule of the size of this compound would be computationally demanding but would yield benchmark-quality data on its electronic properties.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of the molecule and the dynamics of their interconversion. The flexibility of the N-benzyl group is a key determinant of how the molecule can interact with biological targets.

MD simulations on related pyrimidine derivatives have been used to study the stability of ligand-protein complexes. These simulations can provide insights into the binding modes and interaction energies of the molecule within a biological pocket. For this compound, MD simulations could be used to explore how the molecule adapts its shape to fit into a hypothetical binding site, providing valuable information for drug design.

Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) |

|---|---|---|

| Extended | 0.0 | 180° |

| Folded | 2.5 | 60° |

Note: The data in the table above is illustrative of the type of information that can be obtained from MD simulations and does not represent actual calculated values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are publicly available, the principles of QSAR can be applied to guide the design of new analogs with potentially improved properties.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure. These descriptors can be classified into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and electronic parameters such as partial charges and dipole moment.

For a series of analogs of this compound, a wide range of descriptors would be calculated to capture the structural variations within the set.

Once a set of molecular descriptors has been calculated, statistical methods are used to build a mathematical model that relates these descriptors to the observed biological activity. Common statistical techniques used in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity.

No Publicly Available Research Data for Computational Studies of this compound

Following an extensive and in-depth search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant absence of publicly available research focusing on the computational chemistry and theoretical studies of the chemical compound This compound .

Despite a thorough investigation using the compound's name and its Chemical Abstracts Service (CAS) number, 856974-03-3, no scientific articles, patents, or detailed database entries containing the specific information required for the requested article have been located. The areas of inquiry with no available data include:

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While the existence of the compound this compound is confirmed through chemical supplier catalogs, the crucial scientific research that would form the basis of the requested article—specifically, its computational and theoretical analysis—does not appear to have been published in accessible scientific domains.

Consequently, it is not feasible to generate a scientifically accurate and informative article that adheres to the provided outline, as the foundational research data is not available. The creation of such an article would require speculation and would not be based on verifiable scientific findings.

Structure Activity Relationship Sar and Ligand Design Principles of N Benzyl 5 Chloropyrimidin 2 Amine Analogues

Systematic Structural Modifications at the Pyrimidine (B1678525) Ring

The pyrimidine scaffold is a privileged structure in drug discovery, and its substitution pattern plays a critical role in defining the biological activity of its derivatives. nih.govijsat.org The electron-deficient nature of the pyrimidine ring, which can be further modulated by substituents, influences its interactions with biological targets. wikipedia.org

Modifications at the C-4 and C-6 positions of the pyrimidine ring have been shown to significantly impact the biological activity of N-benzyl-5-chloropyrimidin-2-amine analogues. The introduction of various substituents at these positions allows for the fine-tuning of the molecule's electronic and steric properties.

For instance, in a series of 2,4,6-trisubstituted pyrimidine derivatives, the nature of the groups at the C-4 and C-6 positions was found to be critical for their bone anabolic activity. nih.gov One study initiated their investigation with a compound bearing a 2,4,5-trimethoxyphenyl group at the C-4 position and a 4-bromophenyl group at the C-6 position. nih.gov The presence of a halogen, such as bromine or chlorine, at the C-4 position of a phenyl ring attached to the pyrimidine core has been noted to be important for biological activity and bioavailability in several small molecules. nih.gov

In another study on USP1/UAF1 deubiquitinase inhibitors, replacement of a quinazoline (B50416) core with a pyrimidine ring was well-tolerated and led to compounds with comparable potency. acs.org Specifically, the introduction of a 5-methyl group on the pyrimidine ring resulted in a two-fold increase in potency. acs.org

The following table summarizes the effects of various substituents at the C-4 and C-6 positions on the biological activity of pyrimidine derivatives.

| Compound | C-4 Substituent | C-6 Substituent | Biological Activity |

| Analogue 1 | 2,4,5-trimethoxyphenyl | 4-bromophenyl | Active as bone anabolic agent |

| Analogue 2 | 4-methoxyphenyl | 4-chlorophenyl | Active as bone anabolic agent |

| Analogue 3 | 4-phenylbenzyl amine | - | IC50 of 3.7 µM |

| Analogue 4 | - | 2,6-dimethyl phenyl | Potent Lck inhibitor |

Data sourced from multiple studies on pyrimidine derivatives.

Alterations to the nitrogen atoms within the pyrimidine ring can significantly change the molecule's properties. Quaternization of one or both nitrogen atoms enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl This increased reactivity can be harnessed for further synthetic modifications or can influence the compound's interaction with its biological target. The basicity of the pyrimidine ring is lower than that of pyridine (B92270), and protonation or alkylation typically occurs at only one of the nitrogen atoms. wikipedia.org

Modulations of the Benzyl (B1604629) Substituent

The benzyl group attached to the 2-amino position of the pyrimidine ring provides a key interaction point with target proteins and offers a site for extensive structural modifications to improve potency and selectivity.

The substitution pattern on the aromatic ring of the benzyl group is a critical determinant of biological activity. Both electron-donating and electron-withdrawing groups have been explored to understand their impact on target binding.

In a study of N-benzyl phenethylamines as 5-HT2A/2C agonists, substitution on the N-benzyl group significantly increased binding affinity. nih.gov For example, a methylenedioxy moiety on the N-benzyl group increased selectivity while maintaining potency. nih.gov In another example, for USP1/UAF1 inhibitors, substitution at the 4-position of the benzyl ring with a phenyl group was well-tolerated, and replacement with pyridine rings led to improved potency. acs.org

The table below illustrates the effect of various aromatic substituents on the benzyl ring.

| Compound | Benzyl Ring Substituent | Biological Activity |

| Analogue 5 | 4-phenyl | IC50 of 3.7 µM |

| Analogue 6 | 4-pyridine | IC50 of 1.9 µM |

| Analogue 7 | 3-pyridine | IC50 of 1.1 µM |

| Analogue 8 | 2,3-methylenedioxy | Increased selectivity |

Data from studies on substituted benzyl pyrimidine analogues.

Modifying the linker between the amino group and the phenyl ring, as well as replacing the phenyl ring with other heterocyclic systems, can significantly alter the pharmacological profile of the compounds.

Research on USP1/UAF1 inhibitors showed that replacing the benzyl group with various heterocyclic and aromatic methanamines was a key strategy in their synthetic approach. acs.org For instance, the use of (4-(pyridin-3-yl)phenyl)methanamine as the amino side chain was a common feature in a series of potent inhibitors. acs.org Furthermore, the synthesis of analogues with piperidine-containing side chains demonstrated the tolerance for such modifications. acs.org

Investigation of the Amino Group Variations

The amino group linking the pyrimidine ring and the benzyl substituent is a crucial hydrogen bond donor and acceptor, and its modification can have a profound effect on biological activity.

Substitution and Functionalization of the Amine Nitrogen

The amine nitrogen of the 2-aminopyrimidine (B69317) core serves as a critical anchor point for various substituents, significantly influencing the biological activity of the resulting analogues. Modifications at this position are a common strategy in the development of kinase inhibitors. researchgate.net

The synthesis of aminopyrimidines can be achieved through several methods. One common approach is the condensation of a moiety with the required substituents to form the heterocycle. Another method involves the substitution of a group at the 2-position of the pyrimidine ring with an amino group. nih.gov For instance, 2-alkylaminopyrimidines can be synthesized through the aminolysis of 2-alkoxy-, 2-alkylthio-, or 2-sulfonylpyrimidines. nih.gov However, direct alkylation of 2-aminopyrimidine often requires prolonged heating. nih.gov

The introduction of various amines at the C-2 position of a pyrimidine core can be achieved through nucleophilic substitution reactions. nih.govacs.org The nature of the amine substituent can have a profound impact on the inhibitory activity of the compound. For example, in a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives targeting PI3K/mTOR, the introduction of different amino residues at the C-7 position led to a range of inhibitory potencies. mdpi.com While some substitutions resulted in sub-micromolar activity, the use of a morpholine (B109124) group yielded a highly potent compound with an IC50 of 43 nM. mdpi.com

The following table illustrates the impact of substituting the amine nitrogen with various functional groups on the inhibitory activity against PI3K:

| Compound | Substituent at Amine Nitrogen | IC50 (nM) against PI3K |

| Analogue 1 | Cyclopropylamine | Sub-micromolar |

| Analogue 2 | N-methylpiperazine | Sub-micromolar |

| Analogue 3 | Morpholine | 43 |

This table provides a generalized representation of SAR data based on findings in related pyrimidine series.

Conformational Analysis of the N-benzyl Moiety

The N-benzyl group is a common feature in many biologically active compounds, and its conformational flexibility plays a crucial role in determining the binding affinity and selectivity for the target protein. The spatial arrangement of the benzyl ring relative to the pyrimidine core can significantly impact the molecule's ability to fit into the binding pocket of a kinase or other target.

Studies on N-benzyl phenethylamines as 5-HT2A/2C agonists have shown that substitution on the N-benzyl group can lead to significant increases in binding affinity. nih.gov The conformation of the N-benzyl moiety is influenced by hindered rotation around the N-N(O) bond in N-benzyl-N-nitrosoamino)azoles, leading to the existence of E and Z isomers that can be identified using 1H NMR spectroscopy. researchgate.net

The bioactive conformation of a molecule is the specific three-dimensional arrangement it adopts when binding to its biological target. biomedres.us For this compound analogues, the orientation of the benzyl group is critical for establishing favorable interactions within the active site. These interactions can include hydrophobic interactions, pi-stacking, and hydrogen bonds, depending on the specific substitutions on the benzyl ring and the nature of the binding pocket.

Computational methods, such as molecular modeling and conformational analysis, are often employed to predict the preferred conformations of the N-benzyl group and to understand how these conformations relate to biological activity. These studies can help rationalize the observed SAR and guide the design of new analogues with improved properties.

Rational Design Strategies Based on SAR Data for Target-Oriented Analogues

The development of novel inhibitors based on the this compound scaffold is heavily reliant on rational design strategies informed by SAR data. This approach allows for the targeted modification of the lead compound to enhance potency, selectivity, and other desirable properties.

A key strategy in rational drug design is the hybridization of pharmacophores, which involves combining structural features from different active molecules to create a new hybrid with improved or novel activities. nih.govresearchgate.net For instance, the pyrimidine core can be combined with other heterocyclic compounds to generate novel anticancer agents. researchgate.net The design of such hybrid molecules is often guided by the understanding of the SAR of the parent compounds.

In the context of kinase inhibitors, SAR data can reveal which parts of the molecule are critical for binding to the kinase hinge region, the solvent-exposed region, or other allosteric pockets. For example, in a series of 2,4-diaminopyrimidine (B92962) derivatives designed as TRK inhibitors, over 60 compounds were synthesized to systematically probe the SAR and validate a previously reported pharmacophore model. nih.gov This extensive SAR study led to the identification of a potent pan-TRK inhibitor with favorable in vitro properties. nih.gov

The following table outlines some rational design strategies based on SAR data for pyrimidine-based inhibitors:

| SAR Observation | Rational Design Strategy | Desired Outcome |

| Small, hydrophilic substituents at a specific position are well-tolerated. nih.gov | Introduce polar groups to improve solubility and potentially form new hydrogen bonds. | Enhanced pharmacokinetic properties and target engagement. |

| Bulky, hydrophobic groups at another position increase potency. | Explore a range of larger, non-polar substituents to optimize hydrophobic interactions. | Increased binding affinity and potency. |

| A specific substitution pattern leads to off-target activity. | Modify or block the positions associated with undesirable activity. | Improved selectivity and reduced side effects. |

| The N-benzyl group is essential for activity. nih.gov | Maintain the N-benzyl moiety while exploring substitutions on the phenyl ring to fine-tune interactions. | Optimization of potency and selectivity. |

Pharmacophore Modeling and Lead Optimization Strategies (excluding clinical aspects)

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to be biologically active. dovepress.comcsmres.co.uk This approach is particularly valuable for lead optimization, where the goal is to improve the properties of a promising lead compound.

A pharmacophore model for this compound analogues would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be generated based on a set of known active molecules (ligand-based) or from the structure of the biological target (structure-based). csmres.co.uk

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules that match the pharmacophoric features. dovepress.com It can also guide the modification of existing lead compounds. For example, if the model indicates an unoccupied hydrophobic pocket in the binding site, a hydrophobic group can be added to the lead compound to fill this pocket and potentially increase its affinity.

Lead optimization strategies for pyrimidine-based inhibitors often involve a combination of pharmacophore modeling and traditional medicinal chemistry approaches. nih.govresearchgate.net These strategies aim to improve not only the potency and selectivity of the compound but also its ADME (absorption, distribution, metabolism, and excretion) properties. dovepress.com For instance, modifications can be made to improve metabolic stability, reduce protein binding, or enhance oral bioavailability.

It is important to note that lead optimization is an iterative process. New analogues are designed based on the pharmacophore model and SAR data, then synthesized and tested. The results of these tests are then used to refine the pharmacophore model and guide the next round of design and synthesis.

Biochemical Mechanism of Action Studies in Vitro of N Benzyl 5 Chloropyrimidin 2 Amine Derivatives

Enzyme Inhibition Assays and Kinetic Characterization (e.g., Kinases, Proteases)

Derivatives of N-benzyl-pyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which acts in a complex with UAF1 (USP1-associated factor 1). This enzyme complex is a known regulator of the DNA damage response, making it a promising target for anticancer therapies. Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, compounds such as ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated nanomolar inhibitory potency against the USP1/UAF1 complex nih.gov. The inhibitory activity of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, shows a strong correlation with their effects in non-small cell lung cancer cells nih.gov.

In a different context, a novel series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives substituted with a benzyl (B1604629) moiety at the C5 position have been identified as potent inhibitors of heat shock protein 90 (Hsp90) nih.gov. One of the most potent compounds in this series, 6a , exhibited an IC50 of 36 nM against Hsp90. The interaction of this compound within the ATP-binding pocket of Hsp90 was confirmed through X-ray crystallography nih.gov.

Furthermore, studies on pyrazolo[3,4-d]pyrimidinone derivatives have highlighted their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Compound 4a from this series was found to be a more potent inhibitor of CDK2 than the reference compound roscovitine, with IC50 values of 0.21 µM and 0.25 µM, respectively mdpi.com.

Another class of pyrimidine (B1678525) derivatives, the pyrimidine-5-carbonitriles, have been designed and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). Two compounds from this series, 4e and 4f , were found to be most potent against Colo 205 cancer cells with IC50 values of 1.66 µM and 1.83 µM, respectively nih.gov.

The table below summarizes the in vitro enzyme inhibitory activities of various N-benzyl-pyrimidine and related derivatives against their respective targets.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| N-benzyl-2-phenylpyrimidin-4-amines (e.g., ML323) | USP1/UAF1 | Nanomolar range | nih.gov |

| C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines (e.g., 6a ) | Hsp90 | 36 nM | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone derivative (4a ) | CDK2 | 0.21 µM | mdpi.com |

| Pyrimidine-5-carbonitrile derivative (4e ) | Colo 205 cells | 1.66 µM | nih.gov |

| Pyrimidine-5-carbonitrile derivative (4f ) | Colo 205 cells | 1.83 µM | nih.gov |

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

The interaction of N-benzyl-pyrimidine derivatives with cellular receptors is a key aspect of their mechanism of action. In vitro competitive binding assays are commonly employed to determine the affinity of these compounds for specific receptors. For instance, a study on a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which share structural similarities with N-benzyl compounds, demonstrated high affinity for σ1 and σ2 receptors nih.gov.

The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. For example, the polyfunctionalized pyridine (B92270) derivative 5 showed a high affinity for the human σ1 receptor with a Ki of 1.45 nM nih.gov. Molecular docking studies provided further insights into the ligand-receptor interactions, revealing that the N-benzyl-piperidinium system of these compounds binds to a pocket formed by specific amino acid residues nih.gov. The binding pocket for the σ1 receptor was found to be composed of several hydrophobic residues and two acidic residues, Glu172 and Asp126, which are crucial for anchoring the ligand nih.gov.

Similarly, a series of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines were synthesized and evaluated for their affinity to σ receptors. High σ1 affinity was observed for derivatives with specific N-substituents nih.gov.

The following table presents the receptor binding affinities for selected N-benzyl and related derivatives.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) | Human σ1 Receptor | 1.45 nM | nih.gov |

| 5-benzyl-2-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine (19b ) | σ1 Receptor | High affinity | nih.gov |

| 5-benzyl-2-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1H-2-benzazepine (19m ) | σ1 Receptor | High affinity | nih.gov |

Cellular Target Engagement and Pathway Modulation in Cell Culture Models

The biological effects of N-benzyl-5-chloropyrimidin-2-amine derivatives are ultimately determined by their ability to engage with their intended targets within a cellular context and modulate specific signaling pathways. In vitro cell-based assays are crucial for confirming that the biochemical activity observed in isolated enzyme or receptor assays translates to a cellular response.

For the N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit USP1/UAF1, a strong correlation was demonstrated between their IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. This cellular activity was characterized by increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a direct substrate of USP1, and a corresponding decrease in cell survival nih.gov.

Similarly, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines, which inhibit Hsp90, exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. The most potent compound, 6a , showed a submicromolar mean GI50 value (the concentration causing 50% growth inhibition) nih.gov. Western blot analysis further confirmed the engagement of Hsp90 in cells by showing the degradation of Hsp90 client proteins nih.gov.

In another example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to exert their anti-proliferative effects by interfering with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). Treatment of cancer cell lines with these compounds led to potent anti-proliferative activity, with the most active molecules demonstrating IC50 concentrations in the range of 25–50 nM against HCT116 and MDA-MB-231 cells mdpi.com.

The following table summarizes the cellular activities of various N-benzyl-pyrimidine and related derivatives.

| Compound/Derivative Class | Cell Line(s) | Cellular Effect | Potency | Reference |

| N-benzyl-2-phenylpyrimidin-4-amines | Non-small cell lung cancer | Increased Ub-PCNA, decreased cell survival | Correlates with IC50 | nih.gov |

| C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines | NCI-60 panel | Antiproliferative activity | Submicromolar mean GI50 | nih.gov |

| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | Antiproliferative activity | IC50: 25–50 nM | mdpi.com |

Investigation of Molecular Signaling Pathways Involved in Biological Responses (In Vitro)

The modulation of cellular targets by this compound derivatives triggers a cascade of events within molecular signaling pathways, ultimately leading to the observed biological response. In vitro studies in cell culture models are essential for dissecting these intricate pathways.

The inhibition of the Abl protein-tyrosine kinase by a 2-phenylaminopyrimidine derivative, for instance, was shown to selectively inhibit v-Abl and Platelet-Derived Growth Factor (PDGF) receptor autophosphorylation in intact cells. This inhibition further led to a downstream effect on gene expression, specifically a reduction in PDGF-induced c-fos mRNA expression nih.gov. This demonstrates a clear link from target inhibition to the modulation of a well-defined signaling pathway.

In the case of the USP1/UAF1 inhibitors, the direct downstream consequence of target engagement is the accumulation of monoubiquitinated PCNA. This accumulation is a key event in the DNA damage response pathway, and its modulation by these inhibitors can enhance the efficacy of certain cancer therapies nih.gov.

The thieno[2,3-b]pyridine derivatives that inhibit PI-PLC are thought to disrupt phospholipid metabolism. This disruption can have wide-ranging effects on cellular signaling, as phospholipids and their metabolites act as second messengers in numerous pathways that control cell growth, proliferation, and survival mdpi.com.

Assessment of Selectivity and Promiscuity Against Multiple Biological Targets (In Vitro)

A critical aspect of drug development is to ensure that a compound is selective for its intended target, thereby minimizing off-target effects and potential toxicity. In vitro screening against a panel of related and unrelated biological targets is a standard approach to assess the selectivity and potential promiscuity of a compound.

For the 5-benzyl-substituted tetrahydro-2-benzazepine derivatives, which showed high affinity for the σ1 receptor, selectivity was a key parameter that was evaluated. The butyl- and 4-fluorobenzyl-substituted derivatives, 19b and 19m , were found to be highly selective over more than 50 other relevant targets. This panel of targets included the σ2 receptor subtype and various binding sites of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a favorable selectivity profile for these compounds nih.gov.

In the study of the Abl kinase inhibitor, the compound was found to be more than 30-100-fold more potent in inhibiting the growth of cancer cells driven by the Abl kinase (v-abl-transformed PB-3c cells) compared to cells dependent on other signaling pathways, such as Epidermal Growth Factor (EGF) or interleukin-3 nih.gov. This differential potency highlights the selectivity of the compound for its target-driven cellular processes.

Conversely, some compounds are intentionally designed to be promiscuous, or multi-targeted, to achieve a desired therapeutic effect. The design of dual EGFR and COX-2 inhibitors is an example of a rational approach to target multiple pathways involved in cancer progression nih.gov. The assessment of activity against both targets is therefore a key part of their in vitro characterization.

Crystallographic Analysis of N Benzyl 5 Chloropyrimidin 2 Amine and Its Cocrystals

Single Crystal X-ray Diffraction Studies of N-benzyl-5-chloropyrimidin-2-amine

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available in the current body of scientific literature. These parameters are essential for defining the symmetry and the dimensions of the repeating unit within the crystal lattice. Without experimental data, a table of these crystallographic parameters cannot be generated.

Precise Bond Lengths, Bond Angles, and Torsion Angles

The precise intramolecular geometry of this compound, including specific bond lengths, bond angles, and torsion angles, remains undetermined in the absence of single crystal X-ray diffraction analysis. This data is crucial for understanding the conformation of the molecule in the crystalline state. Therefore, no data tables for these molecular parameters can be presented.

Analysis of Intermolecular Interactions in the Crystalline Lattice

A thorough analysis of the intermolecular interactions that govern the packing of molecules in a crystal is contingent upon the availability of a solved crystal structure. As this is not the case for this compound, a detailed discussion of its non-covalent interactions is not possible.

Hydrogen Bonding Networks

While this compound possesses potential hydrogen bond donors (the amine group) and acceptors (the pyrimidine (B1678525) nitrogen atoms), the specific hydrogen bonding networks, including motifs and connectivity, have not been experimentally determined.

Polymorphism and Cocrystallization Studies for Solid-State Properties

No studies on the polymorphism (the ability of a compound to exist in more than one crystal form) or the cocrystallization of this compound have been reported in the scientific literature. Research into these areas is vital for understanding and modifying the solid-state properties of a compound, such as solubility and stability, but presupposes a foundational knowledge of its primary crystal structure.

Crystallographic Studies of this compound with Biological Targets

As of the latest available research, no publicly accessible crystallographic data exists for this compound in complex with a biological target. A thorough search of crystallographic databases and the scientific literature did not yield any co-crystal structures detailing the binding interactions of this specific compound with proteins, enzymes, or other biological macromolecules.

While pyrimidine derivatives, as a class of compounds, are known to be of significant interest in medicinal chemistry and have been investigated as inhibitors for various biological targets such as kinases and other enzymes, specific crystallographic studies for this compound are not currently reported. gsconlinepress.comnih.govnih.govjuniperpublishers.com The development of selective inhibitors often involves structure-based drug design, which relies heavily on crystallographic analysis to understand the binding modes of compounds within the active sites of their targets.

General studies on pyrimidine derivatives have highlighted their potential to act as ATP-mimicking inhibitors for enzymes like EGFR tyrosine kinase and hSMG-1 kinase. gsconlinepress.comnih.gov These studies often involve the synthesis and evaluation of a library of related compounds to establish structure-activity relationships. However, without specific crystallographic evidence for this compound, any discussion of its potential binding interactions with biological targets would be speculative.

Future research may focus on co-crystallization trials of this compound with its putative biological targets to elucidate its mechanism of action at a molecular level. Such studies would be invaluable for understanding its inhibitory activity and for guiding the rational design of more potent and selective derivatives.

Advanced Analytical Method Development for Research Applications of N Benzyl 5 Chloropyrimidin 2 Amine

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying N-benzyl-5-chloropyrimidin-2-amine. The selection of the appropriate chromatographic technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds of intermediate polarity like this one. researchgate.netnih.gov The method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Method development involves optimizing several parameters to achieve adequate separation and peak shape. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak symmetry, especially for an amine-containing compound. researchgate.net UV detection is suitable as the pyrimidine (B1678525) and benzyl (B1604629) rings contain chromophores that absorb in the UV region.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Formic acid helps to protonate the amine, improving peak shape and controlling ionization for potential MS coupling. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at ~254 nm | The aromatic and pyrimidine rings provide strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. researchgate.net this compound itself has a relatively high boiling point and contains a polar secondary amine group, making it non-ideal for direct GC analysis. However, GC can be employed for purity testing by analyzing for volatile impurities from its synthesis or by converting the compound into a more volatile and thermally stable derivative.

Derivatization is a key step to enable GC analysis. The secondary amine group can be derivatized to reduce its polarity and increase volatility. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.